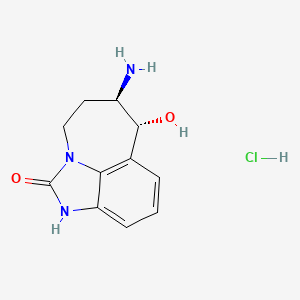

Desisopropyl Zilpaterol Hydrochloride

Description

BenchChem offers high-quality Desisopropyl Zilpaterol Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desisopropyl Zilpaterol Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(9R,10R)-10-amino-9-hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.ClH/c12-7-4-5-14-9-6(10(7)15)2-1-3-8(9)13-11(14)16;/h1-3,7,10,15H,4-5,12H2,(H,13,16);1H/t7-,10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWHTDOMEWTYMU-YZUKSGEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C3=C(C=CC=C3NC2=O)C(C1N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C3=C(C=CC=C3NC2=O)[C@H]([C@@H]1N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747538 |

Source

|

| Record name | (6R,7R)-6-Amino-7-hydroxy-4,5,6,7-tetrahydroimidazo[4,5,1-jk][1]benzazepin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92260-83-8 |

Source

|

| Record name | (6R,7R)-6-Amino-7-hydroxy-4,5,6,7-tetrahydroimidazo[4,5,1-jk][1]benzazepin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Rationale and Significance of Desisopropyl Zilpaterol

An In-Depth Technical Guide to the Synthesis of Desisopropyl Zilpaterol Hydrochloride

Desisopropyl Zilpaterol, structurally a primary amine analogue of the potent β₂-adrenergic agonist Zilpaterol, is a molecule of significant interest in both metabolic and pharmaceutical research. While Zilpaterol is known for its application in veterinary medicine to enhance protein accretion and improve feed efficiency in livestock, its metabolites and analogues are crucial for comprehensive pharmacological and toxicological profiling[1]. Desisopropyl Zilpaterol has been identified as a minor metabolite of Zilpaterol[1][2][3]. The synthesis of this specific analogue as a reference standard is paramount for developing validated analytical methods for residue monitoring in animal-derived food products and for further investigation into its own potential biological activity[1][4].

This guide provides a detailed examination of a plausible and efficient synthetic pathway for Desisopropyl Zilpaterol Hydrochloride. The proposed route is a strategic adaptation of established, patented methodologies for Zilpaterol and its derivatives, focusing on the critical step of forming the primary amine at the C-6 position of the benzazepine core[5][6][7]. The narrative emphasizes the chemical logic underpinning each transformation, providing researchers with a robust framework for its practical implementation.

Retrosynthetic Analysis and Strategic Approach

The synthesis of the target molecule, (6RS,7RS)-6-amino-7-hydroxy-4,5,6,7-tetrahydro-imidazo[4,5,1-jk][5]benzazepin-2(1H)-one hydrochloride, hinges on the construction of the tricyclic imidazo-benzazepine core, followed by the stereoselective introduction of the amino and hydroxyl groups in a trans configuration.

Our strategy adapts a known pathway that proceeds through a key intermediate, 4,5-dihydro-imidazo[4,5,1-jk][5]benzazepin-2,6,7(1H)-trione-6-oxime[7][]. The critical divergence from the standard Zilpaterol synthesis lies in the reduction of the 6-oxime group. Instead of a reductive amination in the presence of acetone (which would install the isopropyl group), a direct reduction to the primary amine is targeted.

The overall synthetic workflow can be visualized as follows:

Figure 1: High-level overview of the synthetic workflow.

Part 1: Synthesis of the Tricyclic Ketone Core

The foundational step in this pathway is the construction of the 5,6-dihydro-imidazo[4,5,1-jk][5]benzazepin-2,7-[1H,4H]-dione intermediate. This is achieved through an intramolecular Friedel-Crafts acylation, a classic and reliable method for forming cyclic ketones.

Step 1.1: Acyl Chloride Formation

The synthesis begins with the commercially available 4-(2-oxo-2,3-dihydrobenzimidazol-1-yl)butyric acid. This starting material is converted to its more reactive acyl chloride derivative to facilitate the subsequent ring-closing reaction.

-

Protocol: 4-(2-Oxo-2,3-dihydrobenzimidazol-1-yl)butyric acid is suspended in an inert solvent such as dichloromethane (DCM) or dichloroethane (DCE). A chlorinating agent, typically oxalyl chloride or thionyl chloride, is added dropwise at a controlled temperature (0 °C to room temperature)[6]. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction. The reaction progress is monitored by the cessation of gas evolution (CO₂, CO, and HCl). Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride.

-

Causality: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. This activation is essential for the subsequent intramolecular Friedel-Crafts reaction, which would not proceed efficiently with the carboxylic acid itself. Oxalyl chloride is often preferred as its byproducts are gaseous, simplifying purification[6].

Step 1.2: Intramolecular Friedel-Crafts Acylation

The crude acyl chloride is subjected to a Lewis acid-catalyzed intramolecular cyclization to form the desired tricyclic dione.

-

Protocol: The acyl chloride intermediate is dissolved in a suitable solvent (e.g., DCE). A strong Lewis acid, most commonly aluminum chloride (AlCl₃), is added portion-wise while maintaining a low temperature to control the exothermic reaction[5][7]. The reaction mixture is then typically warmed to moderate temperatures (e.g., 40-60 °C) and stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is carefully quenched by pouring it onto ice and hydrochloric acid. The resulting solid product is collected by filtration, washed, and dried.

-

Trustworthiness: This cyclization is a well-established and high-yielding reaction. The use of AlCl₃ promotes the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring of the benzimidazole system to form the seven-membered ring. The reaction's endpoint is typically sharp and easily monitored, leading to a reliable and scalable protocol.

Part 2: Functionalization and Stereoselective Reduction

With the core structure in place, the next phase focuses on introducing the requisite functional groups at the C-6 and C-7 positions.

Step 2.1: α-Oxime Formation (Nitrosation)

The ketone at the C-6 position is converted to an oxime. This functional group serves as a direct precursor to the desired primary amine.

-

Protocol: The dione intermediate is dissolved in a suitable acidic medium, such as acetic acid or an HCl/methanol mixture. An inorganic nitrite, typically sodium nitrite (NaNO₂), is added in solution at a controlled temperature[6][9]. The reaction forms an α-keto oxime, which precipitates from the solution. The product, 4,5-dihydro-imidazo[4,5,1-jk][5]benzazepin-2,6,7(1H)-trione-6-oxime, is isolated by filtration.

-

Expertise: This reaction proceeds via the formation of a nitrosonium ion (NO⁺) in situ, which acts as the electrophile. The enol form of the ketone attacks the nitrosonium ion, leading to the oxime after tautomerization. Controlling the temperature is critical to prevent side reactions and ensure a high yield of the desired product.

Step 2.2: Reductive Amination to Primary Amine

This is the pivotal and differentiating step of the synthesis. The 6-oxime is reduced concurrently with the 7-ketone to yield the trans-amino alcohol, which is the Desisopropyl Zilpaterol free base.

-

Protocol: The 6-oxime intermediate is subjected to catalytic hydrogenation. The compound is dissolved in a solvent mixture, often methanol and DMF, and a hydrogenation catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is added[]. The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature. Alternatively, chemical reducing agents like sodium borohydride (NaBH₄) in the presence of a transition metal salt or other hydride sources can be employed, though catalytic hydrogenation is often cited for achieving the desired trans stereochemistry[].

-

Scientific Rationale: Catalytic hydrogenation is a powerful method for the simultaneous reduction of both the oxime and the ketone. The heterogeneous catalyst surface directs the addition of hydrogen atoms, preferentially leading to the thermodynamically more stable trans product, where the amino and hydroxyl groups are on opposite faces of the ring system. This stereocontrol is crucial for obtaining the biologically relevant isomer. This process directly yields the primary amine, bypassing the need for a reaction with acetone, which is used in Zilpaterol synthesis to form the secondary isopropylamine[9].

Figure 2: Key transformation from the 6-oxime intermediate.

Part 3: Final Salt Formation and Purification

The final step involves converting the synthesized free base into its stable and water-soluble hydrochloride salt, which is the standard form for analytical reference materials.

-

Protocol: The crude Desisopropyl Zilpaterol free base is dissolved in a suitable alcohol, such as ethanol or methanol. A solution of hydrogen chloride in an organic solvent (e.g., HCl in ethyl acetate or isopropanol) is added dropwise until the solution becomes acidic[6]. The hydrochloride salt typically precipitates out of the solution. The mixture may be cooled to maximize precipitation. The solid product is then collected by filtration, washed with a non-polar solvent like diethyl ether or hexane to remove impurities, and dried under vacuum.

-

Final Product Characterization: The identity and purity of the final Desisopropyl Zilpaterol Hydrochloride should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.

Quantitative Data Summary

The following table outlines the key transformations and expected outcomes. Yields are illustrative and based on analogous reactions reported in the literature for Zilpaterol synthesis.

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1.1 | 4-(2-Oxo-benzimidazol-1-yl)butyric acid | Oxalyl Chloride, DMF | Acyl Chloride Intermediate | >95% (crude) |

| 1.2 | Acyl Chloride Intermediate | AlCl₃ | Tricyclic Dione | 70-85% |

| 2.1 | Tricyclic Dione | NaNO₂, Acetic Acid | 6-Oxime Intermediate | 80-90% |

| 2.2 | 6-Oxime Intermediate | H₂, Pd/C | Desisopropyl Zilpaterol Free Base | 60-75% |

| 3.1 | Desisopropyl Zilpaterol Free Base | HCl in Ethanol | Desisopropyl Zilpaterol HCl | >90% |

Conclusion

The synthesis pathway detailed herein provides a comprehensive and technically grounded approach for the preparation of Desisopropyl Zilpaterol Hydrochloride. By adapting established and patented methods for Zilpaterol, this guide highlights the critical modification required to produce the primary amine analogue. The rationale behind each step, from the construction of the tricyclic core to the stereoselective reduction and final salt formation, is explained to provide researchers with a deep understanding of the underlying chemical principles. This robust synthetic route enables the production of a vital analytical standard, facilitating further research into the metabolism and pharmacology of Zilpaterol and related compounds.

References

- An improved process for making zilpaterol.

- Process for making zilpaterol and salts thereof.

- An improved process for making zilpaterol.

-

PRS on zilpaterol hydrochloride in the product Zilmax Medicated Premix. Australian Pesticides and Veterinary Medicines Authority. [Link]

- Improved method for preparing zilpaterol.

-

Analytical Method for Zilpaterol (Animal Products). Japanese Ministry of Health, Labour and Welfare. [Link]

-

Zilpaterol hydrochloride. Food and Agriculture Organization of the United Nations. [Link]

-

Effect of Zilpaterol Hydrochloride and Zinc Methionine on Growth, Carcass Traits, Meat Quality, Fatty Acid Profile and Gene Expression in Longissimus dorsi Muscle of Sheep in Intensive Fattening. MDPI. [Link]

-

Public Release Summary on the evaluation of zilpaterol hydrochloride in the product Zilmax Medicated Premix. Australian Pesticides and Veterinary Medicines Authority. [Link]

-

81st Joint FAO/WHO Expert Committee on Food Additives (JECFA) meeting, 2015 - Zilpaterol hydrochloride - Residue Monograph. Food and Agriculture Organization of the United Nations. [Link]

Sources

- 1. apvma.gov.au [apvma.gov.au]

- 2. fao.org [fao.org]

- 3. openknowledge.fao.org [openknowledge.fao.org]

- 4. mhlw.go.jp [mhlw.go.jp]

- 5. WO2014095822A1 - An improved process for making zilpaterol - Google Patents [patents.google.com]

- 6. EP2535340A2 - Process for making zilpaterol and salts thereof - Google Patents [patents.google.com]

- 7. EP2935275B9 - An improved process for making zilpaterol - Google Patents [patents.google.com]

- 9. WO2015174812A1 - Improved method for preparing zilpaterol - Google Patents [patents.google.com]

An In-Depth Technical Guide to Desisopropyl Zilpaterol Hydrochloride: Structure, Synthesis, and Biological Significance

This guide provides a comprehensive technical overview of Desisopropyl Zilpaterol Hydrochloride, a key chemical entity linked to the potent β₂-adrenergic agonist, Zilpaterol. Intended for researchers, scientists, and professionals in drug development and analytical chemistry, this document delves into the molecular structure, synthesis, analytical characterization, and biological relevance of this compound. By synthesizing established data with field-proven insights, this guide aims to be an authoritative resource for understanding this critical molecule.

Introduction: The Significance of Desisopropyl Zilpaterol

Desisopropyl Zilpaterol emerges in two primary contexts: as a principal metabolite of Zilpaterol following its in vivo administration and as a direct synthetic precursor to Zilpaterol itself.[1][2] Zilpaterol, a β₂-adrenergic agonist, is recognized for its capacity to enhance protein synthesis and inhibit protein degradation, leading to increased muscle mass and reduced fat deposition in livestock.[2] Consequently, understanding the structure and activity of its metabolites and precursors is of paramount importance for pharmacological, toxicological, and regulatory monitoring purposes.

Desisopropyl Zilpaterol, as its name implies, is the N-dealkylated analog of Zilpaterol, lacking the terminal isopropyl group. This structural modification has significant implications for its biological activity and provides a unique target for analytical methods designed to trace the use of Zilpaterol or to monitor its synthesis pathways.

Molecular Structure and Chemical Properties

The core structure of Desisopropyl Zilpaterol is a tetracyclic system, formally named trans-6-amino-4,5,6,7-tetrahydro-7-hydroxy-imidazo[4,5,1-jk][3]benzazepin-2(1H)-one.[1] The hydrochloride salt enhances its stability and solubility in aqueous media.

2D Chemical Structure

Caption: Synthetic conversion of Desisopropyl Zilpaterol to Zilpaterol.

Hypothetical Laboratory-Scale Synthesis Protocol

The following protocol outlines a plausible method for the synthesis of Zilpaterol from Desisopropyl Zilpaterol Hydrochloride. This is an illustrative procedure for experienced chemists and has not been optimized.

-

Neutralization: Dissolve Desisopropyl Zilpaterol Hydrochloride (1.0 eq) in a suitable solvent such as methanol. Add a slight excess of a mild base (e.g., sodium bicarbonate, 1.1 eq) and stir at room temperature for 1 hour to neutralize the hydrochloride salt and free the primary amine.

-

Alkylation: To the resulting suspension, add 2-bromopropane (1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield pure Zilpaterol base.

-

Salt Formation: Dissolve the purified Zilpaterol base in a minimal amount of cold ethanol and add a stoichiometric amount of hydrochloric acid (e.g., 1.25 M HCl in ethanol) dropwise with stirring to precipitate Zilpaterol Hydrochloride.

-

Isolation: Collect the resulting solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the final product.

Analytical Characterization

The robust analytical characterization of Desisopropyl Zilpaterol is critical for its detection as a metabolite in biological matrices or as an impurity/intermediate in pharmaceutical-grade Zilpaterol.

Mass Spectrometry (MS)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of Zilpaterol and its metabolites. [4][5]Based on available data, the pseudo-molecular ion [M+H]⁺ of Desisopropyl Zilpaterol is observed at m/z 220. [6]

This protocol is based on established methods for Zilpaterol analysis and is adaptable for Desisopropyl Zilpaterol. [4][5]

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Homogenize 1 g of tissue (e.g., liver) with a suitable buffer.

-

Centrifuge the homogenate and load the supernatant onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the analyte with methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

-

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

MS/MS Conditions (Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Precursor Ion (Q1): m/z 220 ([M+H]⁺ of Desisopropyl Zilpaterol).

-

Product Ions (Q3): Hypothetical fragmentation would likely involve loss of water and cleavage of the side chain. Potential product ions would need to be determined experimentally but could include m/z 202 and m/z 184.

-

Collision Energy: Optimize for maximum fragmentation intensity.

-

Caption: General workflow for the analysis of Desisopropyl Zilpaterol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity and Signaling Pathway

Desisopropyl Zilpaterol is not merely an inert metabolite; it retains biological activity, albeit at a reduced level compared to its parent compound.

Pharmacological Profile

Studies have shown that the pharmacological activity of Desisopropyl Zilpaterol as a β₂-adrenergic agonist is approximately one-tenth that of Zilpaterol. [2]This indicates that while Zilpaterol is the primary active moiety, its desisopropyl metabolite can still contribute to the overall pharmacological effect. Toxicological evaluations have found it to have low acute oral toxicity in mice and it was not found to be mutagenic in a battery of standard assays. [2]

Mechanism of Action

Like Zilpaterol, Desisopropyl Zilpaterol exerts its effects by binding to and activating β₂-adrenergic receptors, which are G-protein coupled receptors. This interaction initiates a downstream signaling cascade.

-

Receptor Binding: The ligand (Desisopropyl Zilpaterol) binds to the β₂-adrenergic receptor on the cell surface.

-

G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated heterotrimeric G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.

-

PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Cellular Response: PKA then phosphorylates various downstream targets, leading to the ultimate cellular responses, such as increased protein synthesis and lipolysis in muscle and fat cells, respectively. [8]

Caption: β₂-adrenergic receptor signaling pathway initiated by Desisopropyl Zilpaterol.

Conclusion

Desisopropyl Zilpaterol Hydrochloride is a molecule of significant scientific interest due to its dual role as a key metabolite and synthetic precursor of Zilpaterol. Its distinct chemical structure, characterized by the absence of the N-isopropyl group, results in attenuated but still present β₂-adrenergic agonist activity. A thorough understanding of its synthesis, analytical properties, and biological function is essential for professionals in drug development, food safety, and toxicology. The methodologies and data presented in this guide provide a robust framework for the continued study and monitoring of this important compound.

References

-

Brambila, D. et al. (2021). Comparison of beta-ligands used in cattle production: structures, safety, and biological effects. Journal of Animal Science, 99(8). Available at: [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public release summary on the evaluation of zilpaterol hydrochloride in the product Zilmax Medicated Premix. Retrieved January 23, 2026, from [Link]

-

Van Hoof, N. et al. (2005). Detection of zilpaterol (Zilmax®) in calf urine and faeces with liquid chromatography–tandem mass spectrometry. Analytica Chimica Acta, 529(1-2), 189-197. Available at: [Link]

-

Johnson, B. J. et al. (2013). Zilpaterol Hydrochloride affects Cellular Muscle Metabolism and Lipid Components of 10 Different Muscles in Feedlot Heifers. Journal of Animal Science. Available at: [Link]

-

Dolores-Hernández, M. et al. (2022). Determination of zilpaterol in a residue depletion study using LC-MS/MS in cattle plasma, muscle, liver and kidney. Food Chemistry, 383, 132287. Available at: [Link]

-

Shelver, W. L. et al. (n.d.). Atmospheric Solid Analysis Probe and Modified Desorption Electrospray Ionization Mass Spectrometry for Rapid Screening and Se. Retrieved January 23, 2026, from [Link]

-

Smith, S. B. et al. (2021). Characterization of β-adrenergic receptors in bovine intramuscular and subcutaneous adipose tissue. Journal of Animal Science, 99(8). Available at: [Link]

-

Miller, M. F. et al. (2017). Interactive Effects of Zinc and Zilpaterol Hydrochloride on Bovine β-Adrenergic Receptors. Advances in Bioscience and Biotechnology, 8, 253-268. Available at: [Link]

Sources

- 1. [Determination of Zilpaterol in Livestock Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apvma.gov.au [apvma.gov.au]

- 3. academic.oup.com [academic.oup.com]

- 4. Zilpaterol hydrochloride alters abundance of β-adrenergic receptors in bovine muscle cells but has little effect on de novo fatty acid biosynthesis in bovine subcutaneous adipose tissue explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of zilpaterol in a residue depletion study using LC-MS/MS in cattle plasma, muscle, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hdb.ugent.be [hdb.ugent.be]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Interactive Effects of Zinc and Zilpaterol Hydrochloride on Bovine β-Adrenergic Receptors [scirp.org]

An In-Depth Technical Guide to the Mechanism of Action of Desisopropyl Zilpaterol Hydrochloride

Introduction

Desisopropyl Zilpaterol Hydrochloride is a synthetic compound classified as a β2-adrenergic agonist.[1][2] As a derivative of Zilpaterol Hydrochloride, a compound known for its use as a growth promotant in livestock, Desisopropyl Zilpaterol is of significant interest to researchers in pharmacology, drug development, and veterinary science.[3][4] Understanding its core mechanism of action is crucial for elucidating its physiological effects and potential therapeutic applications. This guide provides a detailed technical overview of the molecular interactions and signaling cascades initiated by Desisopropyl Zilpaterol Hydrochloride, drawing upon the well-established principles of β2-adrenergic receptor pharmacology.

β2-adrenergic agonists are a class of sympathomimetic agents that selectively bind to and activate β2-adrenergic receptors.[5] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are predominantly found on the smooth muscle cells of the airways, blood vessels, and uterus, as well as in the liver and skeletal muscle.[6][7] The activation of these receptors by agonists like Desisopropyl Zilpaterol initiates a cascade of intracellular events that ultimately lead to a physiological response.[8]

Core Mechanism of Action: Activation of the β2-Adrenergic Receptor Signaling Pathway

The primary mechanism of action of Desisopropyl Zilpaterol Hydrochloride involves its function as an agonist at the β2-adrenergic receptor. This interaction triggers a well-defined signaling pathway that is central to the physiological effects of this class of compounds.

Receptor Binding and G Protein Coupling

The process begins with the binding of Desisopropyl Zilpaterol Hydrochloride to the β2-adrenergic receptor, a transmembrane protein.[9] This binding event induces a conformational change in the receptor, which in turn facilitates its coupling to a heterotrimeric G protein known as Gs (stimulatory G protein).[5][10] Upon receptor activation, the α-subunit of the Gs protein (Gαs) releases its bound guanosine diphosphate (GDP) and binds a molecule of guanosine triphosphate (GTP).[11] This exchange triggers the dissociation of the Gαs-GTP complex from the βγ-subunits.[12]

Adenylyl Cyclase Activation and cAMP Production

The now-activated Gαs-GTP complex interacts with and activates the enzyme adenylyl cyclase, which is also embedded in the cell membrane.[8][11] Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[8] This conversion marks a critical amplification step in the signaling cascade, as a single activated adenylyl cyclase molecule can generate numerous cAMP molecules.[12]

Protein Kinase A (PKA) Activation and Downstream Phosphorylation

Cyclic AMP acts as a second messenger, diffusing through the cytoplasm and binding to the regulatory subunits of protein kinase A (PKA), also known as cAMP-dependent protein kinase.[13][14] This binding causes the release and activation of the catalytic subunits of PKA.[15] The active PKA catalytic subunits then phosphorylate a variety of intracellular proteins, including enzymes and ion channels, on serine and threonine residues.[16][17] This phosphorylation cascade ultimately mediates the cellular response to Desisopropyl Zilpaterol Hydrochloride.

Signaling Pathway of Desisopropyl Zilpaterol Hydrochloride

Caption: The β2-adrenergic receptor signaling cascade initiated by Desisopropyl Zilpaterol Hydrochloride.

Physiological Consequences of β2-Adrenergic Receptor Activation

The phosphorylation of target proteins by PKA leads to a range of physiological effects. The specific response depends on the cell type and the proteins that are phosphorylated.

-

Smooth Muscle Relaxation: In bronchial and vascular smooth muscle, PKA phosphorylates proteins that lead to a decrease in intracellular calcium levels and the desensitization of contractile proteins to calcium. This results in muscle relaxation, leading to bronchodilation and vasodilation.[6]

-

Metabolic Effects: In the liver, PKA activation stimulates glycogenolysis, the breakdown of glycogen to glucose, thereby increasing blood glucose levels.[6] In adipose tissue, it promotes lipolysis, the breakdown of triglycerides into fatty acids and glycerol.[18][19]

-

Skeletal Muscle Growth: β2-adrenergic agonists like Zilpaterol are known to increase muscle mass.[1][3] This is thought to be mediated by an increase in protein synthesis and a decrease in protein degradation in skeletal muscle fibers.[9]

Experimental Characterization of Desisopropyl Zilpaterol Hydrochloride

To experimentally validate the mechanism of action and characterize the pharmacological profile of Desisopropyl Zilpaterol Hydrochloride, a series of in vitro assays can be employed.

Experimental Workflow

Caption: A typical experimental workflow for characterizing a novel β2-adrenergic agonist.

Detailed Experimental Protocols

1. Receptor Binding Assay (Competition Assay)

This assay is designed to determine the binding affinity (Ki) of Desisopropyl Zilpaterol Hydrochloride for the β2-adrenergic receptor.[20][21]

-

Objective: To quantify the ability of Desisopropyl Zilpaterol Hydrochloride to displace a known radiolabeled antagonist from the β2-adrenergic receptor.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human β2-adrenergic receptor.[22]

-

Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled β2-adrenergic antagonist (e.g., [3H]dihydroalprenolol) and increasing concentrations of unlabeled Desisopropyl Zilpaterol Hydrochloride.[22]

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid filtration.[20]

-

Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.[23]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Desisopropyl Zilpaterol Hydrochloride concentration. The IC50 (the concentration of Desisopropyl Zilpaterol that inhibits 50% of specific binding) is determined and then used to calculate the Ki value.[24]

-

2. cAMP Accumulation Assay

This functional assay measures the ability of Desisopropyl Zilpaterol Hydrochloride to stimulate the production of intracellular cAMP, thus determining its potency (EC50) and efficacy.[25][26]

-

Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to Desisopropyl Zilpaterol Hydrochloride.

-

Methodology:

-

Cell Culture: Plate cells expressing the β2-adrenergic receptor in a multi-well plate.

-

Stimulation: Treat the cells with increasing concentrations of Desisopropyl Zilpaterol Hydrochloride for a defined period, typically in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.[25]

-

Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.[27]

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay.[28][29]

-

Data Analysis: Plot the cAMP concentration against the logarithm of the Desisopropyl Zilpaterol Hydrochloride concentration to generate a dose-response curve and determine the EC50 value.[30]

-

Data Presentation

| Parameter | Assay Type | Description | Expected Outcome for a β2-Agonist |

| Ki | Receptor Binding Assay | Inhibitory constant; a measure of the binding affinity of the compound to the receptor. | A low nanomolar Ki value, indicating high binding affinity. |

| EC50 | cAMP Accumulation Assay | Half-maximal effective concentration; the concentration of the agonist that produces 50% of the maximal response. | A potent EC50 value, typically in the nanomolar range. |

| Emax | cAMP Accumulation Assay | The maximum response produced by the agonist. | A high Emax value, comparable to a known full β2-agonist like isoproterenol. |

Conclusion

The mechanism of action of Desisopropyl Zilpaterol Hydrochloride is rooted in its role as a β2-adrenergic agonist. By binding to and activating the β2-adrenergic receptor, it initiates the Gs protein-adenylyl cyclase-cAMP-PKA signaling cascade. This well-characterized pathway leads to a variety of physiological responses, including smooth muscle relaxation and metabolic changes. The experimental protocols outlined in this guide provide a robust framework for the detailed pharmacological characterization of Desisopropyl Zilpaterol Hydrochloride and other novel β2-adrenergic agonists, enabling researchers and drug development professionals to precisely determine their affinity, potency, and efficacy.

References

-

CV Pharmacology. Beta-Adrenoceptor Agonists (β-agonists). [Link]

-

Patel, R. et al. (2025). Beta2-Receptor Agonists and Antagonists. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

-

Hilton, G. G. et al. (2024). Effects of Zilpaterol Hydrochloride Supplementation on Growth Performance, Carcass Characteristics and Meat Quality for Steers Differing in Breed Type. Animals (Basel), 14(4), 579. [Link]

-

Wikipedia. (2024). G protein-coupled receptor. [Link]

-

Sittampalam, G. S. et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Wikipedia. (2023). cAMP-dependent pathway. [Link]

-

Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). [Link]

-

Shenoy, S. K., & Lefkowitz, R. J. (2003). Novel beta2-adrenergic receptor signaling pathways. Vascular pharmacology, 39(4-5), 117–124. [Link]

-

Sato, M. et al. (2018). β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma. British journal of pharmacology, 175(22), 4265–4278. [Link]

-

Abey, K. et al. (2018). The beta-adrenergic agonist zilpaterol hydrochloride may predispose feedlot cattle to cardiac remodeling and dysfunction. F1000Research, 7, 360. [Link]

-

Shabb, J. B. (2001). The cAMP-dependent protein kinases and cAMP signal transduction. Chemical reviews, 101(8), 2281–2292. [Link]

-

Hilton, G. (2008). Zilpaterol Hydrochloride Effects on Red Meat Yield and Quality. 61st Annual Reciprocal Meat Conference. [Link]

-

Wikipedia. (2024). Beta-2 adrenergic receptor. [Link]

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

-

Merck Veterinary Manual. Use of Beta-Adrenergic Receptor Agonists in Animals. [Link]

-

Billington, C. K. et al. (2013). β2-agonists. Asthma: basic mechanisms and clinical management, 406-417. [Link]

-

Szalai, G. et al. (2021). Components of the Gs signaling cascade exhibit distinct changes in mobility and membrane domain localization upon β2-adrenergic receptor activation. The Journal of biological chemistry, 296, 100599. [Link]

-

Xiao, R. P. (2001). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research, 88(3), 234-246. [Link]

-

Food and Agriculture Organization of the United Nations. (2010). 10. Zilpaterol hydrochloride. [Link]

-

Creative BioMart. cAMP Accumulation Assay. [Link]

-

ResearchGate. β2 Agonists | Request PDF. [Link]

-

Agri Farmacy SA. (2022). The use of Zilpaterol in cattle finishing feeds. [Link]

-

Wikipedia. (2024). Protein kinase A. [Link]

-

Liu, X. et al. (2022). β2-Adrenergic Receptor Signaling Pathway Stimulates the Migration and Invasion of Cancer Cells via Src Activation. Molecules (Basel, Switzerland), 27(18), 5940. [Link]

-

Gurevich, V. V. et al. (2019). G protein-coupled receptor signaling: transducers and effectors. The Journal of biological chemistry, 294(32), 11956–11968. [Link]

-

Michael Evans. (2010). Activation of Protein Kinase A by cAMP [Video]. YouTube. [Link]

-

Food and Agriculture Organization of the United Nations. (2017). 8. Zilpaterol hydrochloride. [Link]

-

Macías-Cruz, U. et al. (2020). Effect of Zilpaterol Hydrochloride and Zinc Methionine on Growth, Carcass Traits, Meat Quality, Fatty Acid Profile and Gene Expression in Longissimus dorsi Muscle of Sheep in Intensive Fattening. Animals : an open access journal from MDPI, 10(10), 1845. [Link]

-

TeachMePhysiology. (2024). G-Proteins (GPCRs) - Structure - Function. [Link]

-

Walter, L. J. et al. (2012). Effects of Zilpaterol Hydrochloride and Days on the Finishing Diet on Feedlot Performance, Carcass Characteristics, and Tenderness in Beef Heifers. Journal of animal science, 90(11), 4145–4155. [Link]

-

Che, T. et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR protocols, 2(3), 100725. [Link]

-

Smith, S. B. et al. (2011). Zilpaterol hydrochloride alters abundance of β-adrenergic receptors in bovine muscle cells but has little effect on de novo fatty acid biosynthesis in bovine subcutaneous adipose tissue explants. Journal of animal science, 89(12), 4097–4106. [Link]

-

Alberts, B. et al. (2002). Signaling through G-Protein-Linked Cell-Surface Receptors. In: Molecular Biology of the Cell. 4th edition. New York: Garland Science. [Link]

-

News-Medical.Net. (2023). cAMP Signal Pathway. [Link]

-

Smith, S. B. et al. (2011). Zilpaterol hydrochloride alters abundance of β-adrenergic receptors in bovine muscle cells but has little effect on de novo fatty acid biosynthesis in bovine subcutaneous adipose tissue explants. Journal of Animal Science, 89(12), 4097-4106. [Link]

-

Lean, I. J. et al. (2014). A Meta-Analysis of Zilpaterol and Ractopamine Effects on Feedlot Performance, Carcass Traits and Shear Strength of Meat in Cattle. PLoS ONE, 9(12), e115904. [Link]

Sources

- 1. One moment, please... [agrifarmacysa.co.za]

- 2. fao.org [fao.org]

- 3. Effects of Zilpaterol Hydrochloride Supplementation on Growth Performance, Carcass Characteristics and Meat Quality for Steers Differing in Breed Type - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

- 7. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 14. Protein kinase A - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. The cAMP-dependent protein kinases and cAMP signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. meatscience.org [meatscience.org]

- 19. A Meta-Analysis of Zilpaterol and Ractopamine Effects on Feedlot Performance, Carcass Traits and Shear Strength of Meat in Cattle | PLOS One [journals.plos.org]

- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. multispaninc.com [multispaninc.com]

- 22. β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - DE [thermofisher.com]

- 24. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]

- 25. bio-protocol.org [bio-protocol.org]

- 26. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 27. cAMP-Glo™ Assay [promega.jp]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. resources.revvity.com [resources.revvity.com]

- 30. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics of Desisopropyl Zilpaterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Scientific Imperative

In the realm of veterinary pharmaceuticals and regulatory science, a comprehensive understanding of a drug's metabolic fate is paramount. Zilpaterol hydrochloride, a β-adrenergic agonist utilized to enhance growth performance in cattle, undergoes metabolic transformation to yield several derivatives, among which desisopropyl zilpaterol is of significant interest.[1][2] This guide provides a detailed exploration of the pharmacokinetics of desisopropyl zilpaterol hydrochloride, a key metabolite of zilpaterol. While direct pharmacokinetic studies on isolated desisopropyl zilpaterol hydrochloride are not extensively available in the public domain, this document synthesizes data from zilpaterol metabolism studies to construct a scientifically grounded understanding of its formation, distribution, and elimination. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth knowledge necessary for informed decision-making in both research and regulatory contexts.

Introduction to Desisopropyl Zilpaterol Hydrochloride: A Key Metabolite

Desisopropyl zilpaterol is a primary metabolite of zilpaterol, a beta-II adrenergic agonist that enhances protein synthesis and inhibits protein degradation in livestock.[3] Zilpaterol hydrochloride is administered to cattle in their final weeks before slaughter to increase muscle mass and improve feed efficiency.[4][5][6][7][8] The metabolic pathway leading to desisopropyl zilpaterol involves the N-dealkylation of the parent compound. Understanding the pharmacokinetics of this metabolite is crucial for several reasons:

-

Toxicological Assessment: The potential for pharmacological or toxicological effects of metabolites must be thoroughly evaluated. Desisopropyl zilpaterol has been shown to possess approximately 10% of the pharmacological activity of the parent zilpaterol.[1]

-

Residue Monitoring: Regulatory agencies require robust data on the depletion of drug residues, including major metabolites, from edible tissues to establish appropriate withdrawal periods and ensure food safety.

-

Pharmacokinetic Modeling: A complete pharmacokinetic profile of the parent drug and its significant metabolites allows for the development of accurate models to predict drug behavior in different physiological states.

Zilpaterol hydrochloride consists of four enantiomers, with the commercial product being racemic trans-zilpaterol HCl.[1]

Chemical and Physical Properties

| Property | Value |

| Common Name | Zilpaterol hydrochloride |

| IUPAC Name | (6RS,7RS)-7-Hydroxy-6-(isopropylamino)-4,5,6,7-tetrahydro-imidazo[4,5,1-jk]-[1]benzazepin-2(1H)-one hydrochloride (1:1)[3] |

| CAS Registry Number | 119520-06-8[3] |

| Molecular Formula | C14H19N3O2.HCl[3] |

| Molecular Weight | 297.78 g/mol [3] |

| Solubility | Very soluble in water; slightly soluble in methanol; practically insoluble in most organic solvents.[2] |

Metabolic Fate of Zilpaterol: The Genesis of Desisopropyl Zilpaterol

The metabolic journey of zilpaterol is a critical starting point for understanding the pharmacokinetics of its desisopropyl derivative. Following oral administration, zilpaterol is readily absorbed and undergoes metabolism, primarily in the liver.[1][3]

Metabolic Pathways

Studies in rats, swine, and cattle have demonstrated that the metabolism of zilpaterol is qualitatively and quantitatively similar across these species after oral administration.[1][2] The two major metabolites identified are desisopropyl-zilpaterol and hydroxy-zilpaterol.[1][2]

Sources

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. apvma.gov.au [apvma.gov.au]

- 4. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of Zilpaterol Hydrochloride Supplementation on Growth Performance, Carcass Characteristics and Meat Quality for Steers Differing in Breed Type - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zilpaterol - Wikipedia [en.wikipedia.org]

- 8. Comparison between the effects of zilpaterol hydrochloride and R-salbutamol fed during the finishing period on the growth and carcass characteristics of feedlot cattle [scielo.org.za]

In vitro studies of Desisopropyl Zilpaterol Hydrochloride

An In-Depth Technical Guide to the In Vitro Characterization of Desisopropyl Zilpaterol Hydrochloride

Abstract

Zilpaterol Hydrochloride (ZH) is a well-documented β2-adrenergic agonist used in the livestock industry to promote muscle growth and improve feed efficiency.[1][2][3] Upon administration, Zilpaterol is metabolized into several compounds, with Desisopropyl Zilpaterol being a notable metabolite.[4][5][6] A thorough understanding of the pharmacological activity of this metabolite is critical for a complete safety and efficacy profile of the parent compound. This technical guide provides a comprehensive framework for the in vitro investigation of Desisopropyl Zilpaterol Hydrochloride, detailing the core scientific principles, validated experimental protocols, and data interpretation strategies necessary to elucidate its mechanism of action at the cellular and molecular level.

Introduction: The Scientific Imperative

Zilpaterol exerts its physiological effects by binding to and activating β-adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[5][7][8] This interaction initiates a signaling cascade that ultimately leads to increased protein accretion and decreased lipogenesis in target tissues.[6][8] As a primary metabolite, Desisopropyl Zilpaterol may contribute to the overall pharmacological effect, possess unique activities, or be inactive. Therefore, its characterization is not merely an academic exercise but a crucial component of regulatory assessment and mechanistic understanding.

This guide is structured to provide a logical, stepwise progression for characterizing an unknown ligand at a known receptor family. We will move from foundational binding kinetics to functional cellular responses and downstream signaling events, ensuring each stage is built upon a self-validating experimental design.

Chemical Profile: Desisopropyl Zilpaterol Hydrochloride

-

Chemical Class: Heterocyclic Compound

-

Parent Compound: Zilpaterol Hydrochloride[4]

-

Known Properties: Soluble in DMF, DMSO, and Methanol. Moisture sensitive.[9] Melting point is reported as >206-258°C with decomposition.[9]

The β-Adrenergic Signaling Cascade: A Mechanistic Overview

To design meaningful experiments, one must first understand the biological pathway . Desisopropyl Zilpaterol is hypothesized to function as a β-adrenergic agonist. The canonical signaling pathway for a β2-agonist involves the Gs protein-adenylyl cyclase system.

The Pathway:

-

Receptor Binding: The agonist binds to the extracellular domain of the β2-adrenergic receptor.[7]

-

G-Protein Activation: This binding induces a conformational change in the receptor, which activates its coupled heterotrimeric G-protein (Gs). The Gs-alpha subunit dissociates from the beta-gamma subunits and exchanges GDP for GTP.[10][11]

-

Adenylyl Cyclase Stimulation: The activated Gs-alpha subunit binds to and stimulates the enzyme adenylyl cyclase.[10][11]

-

Second Messenger Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[10][11]

-

PKA Activation: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[7][10]

-

Downstream Phosphorylation: PKA phosphorylates a multitude of downstream protein targets, including transcription factors like CREB (cAMP response element-binding protein) and enzymes involved in metabolism and protein synthesis, leading to the final physiological response.[5][7]

Caption: Canonical Gs-protein signaling pathway for β-adrenergic agonists.

A Validated In Vitro Experimental Workflow

A robust characterization follows a logical progression. The following workflow ensures that each experimental question is answered before proceeding to the next, providing a comprehensive profile of the compound's activity.

Caption: Logical workflow for in vitro characterization of a receptor ligand.

Core Experimental Protocols

The following sections detail the rationale and step-by-step methodology for the core assays required to characterize Desisopropyl Zilpaterol Hydrochloride.

Cell Line Selection and Culture

Expertise & Experience: The choice of cellular background is paramount. A null background (a cell line with no endogenous β-adrenergic receptors) engineered to express a single receptor subtype is the gold standard for determining selectivity. Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are ideal for this, as they provide a clean system to study a recombinantly expressed human β1- or β2-adrenergic receptor.[12] For studying more physiologically relevant systems, cell lines with high endogenous expression, such as the A549 human lung epithelial cell line (predominantly β2-AR), can be used.[13][14]

Protocol: General Cell Culture for Adherent Cells (e.g., CHO-β2AR)

-

Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418) to maintain receptor expression.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passaging: When cells reach 80-90% confluency, wash with sterile Phosphate-Buffered Saline (PBS), detach using a trypsin-EDTA solution, neutralize with complete medium, centrifuge, and re-seed at a lower density into new flasks.

-

Trustworthiness: Regularly verify receptor expression via flow cytometry or a functional assay with a known agonist. Perform mycoplasma testing monthly to ensure culture integrity.

Radioligand Receptor Binding Assay

Expertise & Experience: This assay directly measures the interaction between the test compound and the receptor. It is a competition assay that quantifies the affinity (Ki) of Desisopropyl Zilpaterol by measuring its ability to displace a high-affinity, radiolabeled antagonist (e.g., [³H]Dihydroalprenolol) from the receptor.

Protocol: Competitive Binding Assay

-

Membrane Preparation: Grow selected cells (e.g., CHO-β2AR) to confluency. Harvest cells, lyse them via hypotonic shock, and homogenize. Isolate the membrane fraction by differential centrifugation and resuspend in an appropriate assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂)

-

A serial dilution of Desisopropyl Zilpaterol HCl (e.g., from 10⁻¹¹ M to 10⁻⁴ M).

-

A constant, low concentration of radioligand (e.g., 1 nM [³H]Dihydroalprenolol).

-

Cell membrane preparation (e.g., 10-20 µg protein per well).

-

-

Controls:

-

Total Binding: Radioligand + Membranes (no competitor).

-

Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a non-labeled competitor (e.g., 10 µM Propranolol).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (disintegrations per minute) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of Desisopropyl Zilpaterol.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Trustworthiness: The assay is validated if the Ki for a known control compound (e.g., unlabeled isoproterenol) is within the expected range and the non-specific binding is less than 20% of the total binding.

Functional Assay: cAMP Accumulation

Expertise & Experience: Binding does not equal function. A functional assay is required to determine if Desisopropyl Zilpaterol is an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist.[15] Measuring the accumulation of the second messenger cAMP is the most direct functional readout of Gs-coupled receptor activation.[10][16] Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for this purpose.

Protocol: HTRF cAMP Assay

-

Cell Plating: Seed cells expressing the β-receptor of interest into a 384-well white assay plate and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of Desisopropyl Zilpaterol HCl. Also prepare a positive control (e.g., Isoproterenol, a full β-agonist) and a vehicle control (assay buffer).

-

Cell Stimulation: Aspirate the culture medium. Add the compound dilutions and controls to the cells. It is critical to include a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) in the stimulation buffer to prevent the enzymatic degradation of cAMP.

-

Incubation: Incubate at room temperature for 30 minutes.

-

Cell Lysis & Reagent Addition: Sequentially add the HTRF reagents as per the manufacturer's kit instructions. This typically involves a lysis buffer containing the cAMP-d2 conjugate, followed by the anti-cAMP-Europium cryptate antibody.

-

Second Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow the competitive immunoassay to reach equilibrium.

-

Plate Reading: Read the plate on an HTRF-compatible microplate reader. The reader excites the Europium donor (at 320 nm) and measures emission from both the donor (at 620 nm) and the d2 acceptor (at 665 nm).

-

Data Analysis:

-

Calculate the 665/620 emission ratio for each well.

-

The HTRF signal is inversely proportional to the level of intracellular cAMP.[17]

-

Plot the signal ratio against the log concentration of Desisopropyl Zilpaterol.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Emax (maximum effect, or efficacy).

-

-

Trustworthiness: The positive control (Isoproterenol) should produce a robust, sigmoidal curve with an EC₅₀ in the expected nanomolar range. The assay window (ratio of basal to fully stimulated signal) should be sufficient for robust statistical analysis (typically >3).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to allow for direct comparison between the test compound, its parent, and standard reference compounds.

Table 1: Hypothetical Pharmacological Profile at Human β-Adrenergic Receptors

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Efficacy (% of Isoproterenol) |

| Isoproterenol | β1-AR | 15 | 10 | 100% |

| β2-AR | 10 | 5 | 100% | |

| Zilpaterol HCl | β1-AR | 250 | 200 | 95% |

| β2-AR | 50 | 40 | 98% | |

| Desisopropyl Zilpaterol HCl | β1-AR | >1000 | >1000 | <10% |

| β2-AR | 150 | 120 | 85% |

Interpretation of Hypothetical Data:

-

Affinity & Selectivity: Desisopropyl Zilpaterol shows a significantly lower binding affinity for the β2-AR compared to Zilpaterol and is much less potent than the standard agonist Isoproterenol. It displays strong selectivity for the β2-AR over the β1-AR (Ki >1000 nM vs 150 nM).

-

Potency & Efficacy: The EC₅₀ value indicates its potency in eliciting a functional response. In this hypothetical case, it is less potent than Zilpaterol. With an efficacy of 85% relative to Isoproterenol, it would be classified as a high-efficacy partial agonist or a full agonist . This distinction depends on the confidence intervals of the Emax value.

Conclusion and Future Directions

The in vitro framework described in this guide provides a robust and validated pathway to comprehensively characterize the pharmacological activity of Desisopropyl Zilpaterol Hydrochloride. By systematically determining its binding affinity, functional potency, and efficacy at specific β-adrenergic receptor subtypes, researchers can build a precise molecular profile. This data is essential for understanding its contribution to the overall effects of Zilpaterol administration in target species and for informing human safety assessments.

Further studies could involve investigating its activity on G-protein independent pathways (e.g., β-arrestin recruitment assays) or expanding the scope to include a broader panel of GPCRs to assess off-target activity.[18] Ultimately, this foundational in vitro data serves as the critical first step in building a complete pharmacological narrative for any bioactive molecule.

References

-

Effects of Zilpaterol Hydrochloride Supplementation on Growth Performance, Carcass Characteristics and Meat Quality for Steers Differing in Breed Type - NIH. (2024-02-13). Available from: [Link]

-

-

Zilpaterol hydrochloride - Food and Agriculture Organization of the United Nations. Available from: [Link]

-

-

PRS on zilpaterol hydrochloride in the product Zilmax Medicated Premix - Australian Pesticides and Veterinary Medicines Authority. Available from: [Link]

-

-

Zilpaterol hydrochloride. Available from: [Link]

-

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017-11-20). Available from: [Link]

-

Recent Advances in Cardiac β2-Adrenergic Signal Transduction | Circulation Research. Available from: [Link]

-

Beta-adrenergic receptor-mediated growth of human airway epithelial cell lines - PubMed. Available from: [Link]

-

Beta-Adrenergic Agonists - PMC - PubMed Central - NIH. Available from: [Link]

-

The Effects of Different Zilpaterol Hydrochloride Feed Supplements and Extended Aging Periods on the Meat Quality of Feedlot Bulls - PMC - NIH. (2024-01-23). Available from: [Link]

- EP2535340A2 - Process for making zilpaterol and salts thereof - Google Patents.

-

Effects of the Duration of Zilpaterol Hydrochloride Supplementation and Days on Feed on Performance, Carcass Traits and Saleable Meat Yield of Nellore Bulls - MDPI. Available from: [Link]

-

cAMP assays in GPCR drug discovery - PubMed. (2017-09-23). Available from: [Link]

-

Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PubMed Central. Available from: [Link]

-

Rapid Screening Method for β-Adrenergic Agonist Residues Incurred in Animal Urine Using Direct Analysis in Real-Time Mass Spectrometry | ACS Food Science & Technology. (2021-12-15). Available from: [Link]

-

cAMP Accumulation Assay - Creative BioMart. Available from: [Link]

-

Tissue residues and urinary excretion of zilpaterol in sheep treated for 10 days with dietary... - PubMed. Available from: [Link]

-

Novel signaling pathway through the beta-adrenergic receptor - ResearchGate. (2002-01-01). Available from: [Link]

-

The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - MDPI. Available from: [Link]

-

β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology - PMC - NIH. Available from: [Link]

-

(PDF) Effects of Zilpaterol Hydrochloride on Growth Rates, Feed Converstion, and Carcass Traits in Calf-Fed Holstein Steers - ResearchGate. (2009-01-01). Available from: [Link]

-

characterization of cell lines expressing β2-adrenergic receptor... - ResearchGate. Available from: [Link]

-

Comparison between the effects of zilpaterol hydrochloride and R-salbutamol fed during the finishing period on the growth and carcass characteristics of feedlot cattle - SciELO South Africa. Available from: [Link]

-

Subcellular activation of β-adrenergic receptors using a spatially restricted antagonist. Available from: [Link]

-

Investigating β-adrenergic-induced cardiac hypertrophy through computational approach: classical and non-classical pathways - PMC - PubMed Central. Available from: [Link]

-

cAMP Assay - Creative Bioarray. Available from: [Link]

-

Extraction, clean-up and gas chromatography-mass spectrometry characterization of zilpaterol as feed additive in fattening cattle | Request PDF - ResearchGate. (2005-03-01). Available from: [Link]

-

Transgenic overexpression of β2-adrenergic receptors in airway epithelial cells decreases bronchoconstriction - American Physiological Society Journal. Available from: [Link]

-

Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019-03-15). Available from: [Link]

-

Molecular insights into G protein specificity and biased agonism at the β2-adrenergic receptor | bioRxiv. (2024-03-29). Available from: [Link]

-

Zilpaterol Hydrochloride | C14H20ClN3O2 | CID 11507658 - PubChem. Available from: [Link]

-

The effect of days on feed and zilpaterol hydrochloride supplementation on feeding behavior and live growth performance of Holstein steers - PubMed. Available from: [Link]

-

β-Adrenergic Receptor Subtype-Specific Signaling in Cardiac Myocytes from β1 and β2 Adrenoceptor Knockout Mice - DOI. Available from: [Link]

- WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol - Google Patents.

-

Visualization of β-adrenergic receptor dynamics and differential localization in cardiomyocytes | PNAS. (2021-06-04). Available from: [Link]

-

Zilpaterol hydrochloride alters abundance of β-adrenergic receptors in bovine muscle cells but has little effect on de novo fatty acid biosynthesis in bovine subcutaneous adipose tissue explants | Journal of Animal Science | Oxford Academic. Available from: [Link]

-

Desisopropyl Zilpaterol Hydrochloride. Available from: [Link]

-

Zilpaterol Hydrochloride Effects on Red Meat Yield and Quality. Available from: [Link]

-

Zilpaterol hydrochloride (Ref: RU 42173) - AERU. Available from: [Link]

-

67761-prs_on_zilpaterol_hydrochloride_in_the_product_zilmax_medicated_premix.docx - Australian Pesticides and Veterinary Medicines Authority. Available from: [Link]

Sources

- 1. Effects of Zilpaterol Hydrochloride Supplementation on Growth Performance, Carcass Characteristics and Meat Quality for Steers Differing in Breed Type - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comparison between the effects of zilpaterol hydrochloride and R-salbutamol fed during the finishing period on the growth and carcass characteristics of feedlot cattle [scielo.org.za]

- 4. fao.org [fao.org]

- 5. apvma.gov.au [apvma.gov.au]

- 6. apvma.gov.au [apvma.gov.au]

- 7. academic.oup.com [academic.oup.com]

- 8. meatscience.org [meatscience.org]

- 9. labsolu.ca [labsolu.ca]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 16. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of Desisopropyl Zilpaterol Hydrochloride: A Core Intermediate in Zilpaterol Manufacturing

Abstract

This in-depth technical guide provides a comprehensive overview of Desisopropyl Zilpaterol Hydrochloride, a pivotal intermediate in the chemical synthesis of Zilpaterol, a potent β2-adrenergic agonist used to enhance muscle growth in livestock. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. It delves into the synthetic pathways, purification protocols, and analytical characterization of Desisopropyl Zilpaterol Hydrochloride, emphasizing the scientific rationale behind the methodological choices. The guide aims to equip the reader with the necessary knowledge for the efficient and controlled production of this key intermediate, ensuring the quality and yield of the final active pharmaceutical ingredient, Zilpaterol.

Introduction: The Significance of Desisopropyl Zilpaterol in Zilpaterol Synthesis

Zilpaterol Hydrochloride is a commercially significant compound utilized in the agricultural sector to increase carcass leanness and improve feed efficiency in cattle.[1][2] The manufacturing of Zilpaterol involves a multi-step chemical synthesis, where the strategic use of intermediates is crucial for optimizing yield, purity, and cost-effectiveness. Desisopropyl Zilpaterol Hydrochloride emerges as a key precursor in this process.[3] Its synthesis and subsequent conversion to Zilpaterol represent a critical juncture in the overall manufacturing workflow.

The rationale for utilizing Desisopropyl Zilpaterol as a primary intermediate lies in its structural relationship to the final Zilpaterol molecule. Desisopropyl Zilpaterol is essentially the core structure of Zilpaterol, lacking only the N-isopropyl group. This allows for the late-stage introduction of the isopropyl moiety, a synthetic strategy that can offer several advantages, including:

-

Improved Control over Stereochemistry: Zilpaterol possesses two chiral centers, resulting in four possible stereoisomers. The biological activity resides primarily in a specific pair of enantiomers.[] Isolating the synthesis of the core structure first can provide better control over the stereochemical outcome of the subsequent alkylation step.

-

Enhanced Purification Efficiency: Purifying the Desisopropyl Zilpaterol intermediate before the final alkylation step can be more straightforward than purifying the final product from a complex reaction mixture. This ensures that the subsequent reaction proceeds with a high-purity starting material, leading to a cleaner final product.

-

Synthetic Flexibility: The Desisopropyl Zilpaterol intermediate provides a versatile platform for the synthesis of other N-substituted analogs of Zilpaterol for research and development purposes.

This guide will now explore the technical details of the synthesis, purification, and analysis of Desisopropyl Zilpaterol Hydrochloride, providing a robust framework for its application in the production of Zilpaterol.

Synthetic Pathway of Desisopropyl Zilpaterol Hydrochloride

The synthesis of Desisopropyl Zilpaterol Hydrochloride is a multi-step process that begins with readily available starting materials. The overall synthetic strategy involves the construction of the tricyclic benzazepine core, followed by the introduction of the amino and hydroxyl functionalities with the correct stereochemistry.

A plausible synthetic route, based on available literature, commences with 4,5,6,7-tetrahydroimidazo[4,5,1-jk][5]benzazepine-2,7-dione.[6]

Caption: Synthetic pathway to Desisopropyl Zilpaterol HCl.

Step-by-Step Synthesis Protocol

The following protocol outlines the key steps in the synthesis of Desisopropyl Zilpaterol Hydrochloride. This protocol is a composite representation based on established chemical principles and patent literature; specific reaction conditions may require optimization.

Step 1: Oximation of 4,5,6,7-tetrahydroimidazo[4,5,1-jk][5]benzazepine-2,7-dione

-

Reaction Setup: In a suitable reaction vessel, dissolve 4,5,6,7-tetrahydroimidazo[4,5,1-jk][5]benzazepine-2,7-dione in a suitable solvent such as ethanol or methanol.

-

Reagent Addition: Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude 4,5,6,7-tetrahydro-6-hydroxyimino-imidazo[4,5,1-jk]-[5]benzazepine-2,7 (1H,6H)-diketone can be isolated by filtration and purified by recrystallization.

Step 2: Catalytic Hydrogenation to form Desisopropyl Zilpaterol

-

Catalyst and Solvent: Suspend the 6-hydroxyimino intermediate and a suitable catalyst (e.g., Palladium on carbon or Raney Nickel) in a solvent such as methanol or a mixture of methanol and dimethylformamide (DMF) in a high-pressure hydrogenation reactor.[]

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure and heat to the appropriate temperature. The reaction is typically carried out for several hours.

-

Monitoring: Monitor the uptake of hydrogen to determine the reaction endpoint.

-

Catalyst Removal: After the reaction is complete, cool the reactor and carefully filter off the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Desisopropyl Zilpaterol. This step involves the reduction of both the oxime and the ketone functionalities.

Step 3: Formation of Desisopropyl Zilpaterol Hydrochloride

-

Dissolution: Dissolve the crude Desisopropyl Zilpaterol in a suitable solvent, such as isopropanol or ethanol.

-

Acidification: Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) to the solution of the free base.

-

Crystallization: The hydrochloride salt will precipitate out of the solution. The crystallization can be promoted by cooling the mixture.

-

Isolation and Drying: Collect the precipitated Desisopropyl Zilpaterol Hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.

Purification of Desisopropyl Zilpaterol Hydrochloride

The purity of the Desisopropyl Zilpaterol Hydrochloride intermediate is paramount for the successful synthesis of high-quality Zilpaterol. The primary method for purification is recrystallization.

Recrystallization Protocol

-

Solvent Selection: Choose a suitable solvent or solvent system in which the Desisopropyl Zilpaterol Hydrochloride has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures with water or other co-solvents.

-

Dissolution: Dissolve the crude Desisopropyl Zilpaterol Hydrochloride in the minimum amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of the crystals.

-

Isolation: Collect the purified crystals by filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified Desisopropyl Zilpaterol Hydrochloride crystals under vacuum to a constant weight.

Conversion to Zilpaterol Hydrochloride

The purified Desisopropyl Zilpaterol Hydrochloride is then converted to Zilpaterol through reductive amination.

Caption: Workflow for the conversion of the intermediate to Zilpaterol HCl.

Reductive Amination Protocol

-

Free Base Generation: Dissolve Desisopropyl Zilpaterol Hydrochloride in a suitable solvent and neutralize with a base to generate the free amine in situ.

-

Reaction with Acetone: Add acetone to the solution containing the Desisopropyl Zilpaterol free base.

-

Reducing Agent: Add a suitable reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

-

Work-up: Quench the reaction carefully and extract the Zilpaterol free base into an organic solvent.

-

Purification and Salt Formation: Purify the crude Zilpaterol by column chromatography or recrystallization. The purified Zilpaterol free base is then converted to its hydrochloride salt following a similar procedure as described for the intermediate.

Analytical Characterization

Rigorous analytical characterization of Desisopropyl Zilpaterol Hydrochloride is essential to ensure its identity, purity, and suitability for use in the synthesis of Zilpaterol. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Methods

| Analytical Technique | Purpose | Expected Outcome |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak corresponding to Desisopropyl Zilpaterol, with purity typically >98%. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and impurity profiling. | Detection of the protonated molecular ion [M+H]+ consistent with the molecular formula of Desisopropyl Zilpaterol. Identification of any process-related impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | A spectrum consistent with the proposed chemical structure, showing the correct chemical shifts, multiplicities, and integrations for all protons and carbons. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, O-H, C=O, and aromatic C-H bonds. |

| Melting Point | Purity assessment. | A sharp melting point range consistent with a pure compound. |

Standard Operating Procedure: Purity Determination by HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.